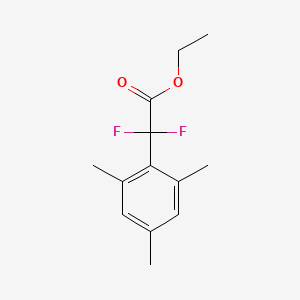

Ethyl 2,2-Difluoro-2-mesitylacetate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H16F2O2 |

|---|---|

Molekulargewicht |

242.26 g/mol |

IUPAC-Name |

ethyl 2,2-difluoro-2-(2,4,6-trimethylphenyl)acetate |

InChI |

InChI=1S/C13H16F2O2/c1-5-17-12(16)13(14,15)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |

InChI-Schlüssel |

JXVKELVOIVUDKC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)(F)F |

Herkunft des Produkts |

United States |

Reactivity and Transformative Potential of Ethyl 2,2 Difluoro 2 Mesitylacetate

Reactions at the Difluorinated Carbon Center

The carbon atom bonded to two fluorine atoms is the central point of reactivity. This C–F₂ unit is highly electron-deficient due to the strong inductive effect of the fluorine atoms. This electronic feature, combined with the adjacent ester and aromatic ring, dictates its susceptibility to various reaction classes.

While Ethyl 2,2-difluoro-2-mesitylacetate itself does not possess a leaving group on the difluorinated carbon, its reactivity towards nucleophiles can be understood by examining analogous compounds and the inherent properties of the ester group. The carbonyl carbon of the ester is an electrophilic center susceptible to nucleophilic attack.

More significantly, related α-halo-α,α-difluoroesters, such as ethyl bromodifluoroacetate, are valuable precursors for generating difluoromethylenolate equivalents. These are key intermediates in reactions like the Reformatsky reaction, where an organozinc reagent is formed and subsequently added to an electrophile like an aldehyde, ketone, or imine. byjus.comwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing β-hydroxy-α,α-difluoroesters or β-amino-α,α-difluoroesters. byjus.combeilstein-journals.org The zinc enolates derived from these reagents are generally less basic than lithium enolates, which prevents side reactions like self-condensation of the ester. wikipedia.org The use of chiral auxiliaries or ligands can induce high levels of stereoselectivity in these transformations. nih.govresearchgate.net

Table 1: Examples of Reformatsky-Type Reactions with Ethyl Bromodifluoroacetate

| Electrophile | Additive/Catalyst | Product Type | Enantioselectivity/Diastereoselectivity | Reference |

| Aromatic Imines | (1R,2S)-Amino Alcohol Ligand | α,α-Difluoro-β-lactam | 86-99% ee | nih.gov |

| α-Oxygenated Sulfinylimines | None (Honda Conditions) | β-Amino-α,α-difluoroester | >94:6 dr (matched case) | researchgate.net |

| Aldehydes | Chiral Amide Ligand | β-Hydroxy-α,α-difluoroester | Moderate to Excellent | beilstein-journals.org |

| Cyclic Imines | ZnMe₂, Chiral 1,2-Amino Alcohol | β-Amino-α,α-difluoroester | Up to 99% ee | nih.gov |

Furthermore, difluoromethyl arenes (ArCF₂H) can be deprotonated using a combination of strong bases and Lewis acids to form masked ArCF₂⁻ nucleophiles, which can then react with a range of electrophiles. acs.org This highlights the potential of the Ar-CF₂ unit to act as a nucleophilic synthon under specific conditions.

Electrophilic attack directly on the difluorinated carbon center of this compound is highly unlikely. This carbon is severely electron-deficient due to the two attached fluorine atoms and the adjacent electron-withdrawing ester group, making it a "repulsive" site for electrophiles.

The difluorinated carbon center is a key site for radical reactions. The generation of difluoroalkyl radicals from precursors like alkyl 2-bromo-2,2-difluoroacetates is a well-established method for carbon-carbon bond formation. nih.gov These radical species can be generated under various conditions, including initiation with reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or through modern photoredox catalysis. nih.govrsc.orgacs.org

Once formed, the Mesityl-C(F₂)•-COOEt radical could participate in several transformative reactions, most notably addition to unsaturated systems like alkenes and alkynes. nih.govrsc.org The field of difluoroalkylation has expanded to include a variety of reagents capable of generating difluoroalkyl radicals under mild conditions, highlighting the synthetic importance of this reactive intermediate. sioc.ac.cnnih.govacs.org

Table 2: Common Reagent Classes for Generating Difluoroalkyl Radicals

| Reagent Class | Example Compound | Generation Method | Reference |

| α-Bromo-α,α-difluoroesters | Ethyl bromodifluoroacetate | Chemical Reductant (Na₂S₂O₄), Photoredox | nih.govrsc.org |

| Difluoromethyl Sulfones | PhSO₂CF₂H | Photoredox Catalysis | sioc.ac.cn |

| Difluoromethyl Sulfoximines | PhS(O)NTsCF₂H | Photoredox Catalysis | sioc.ac.cn |

| Iododifluoroacetates | Ethyl iododifluoroacetate | Radical Initiators | acs.org |

Role of the Mesityl Group in Modulating Reactivity

The mesityl group (2,4,6-trimethylphenyl) is not a passive spectator in the molecule. Its substitution pattern and electronic nature profoundly modulate the reactivity at the adjacent difluorinated carbon and the aromatic ring itself.

Steric effects arise from the spatial arrangement of atoms, and the repulsion between closely positioned groups can dramatically influence reaction rates and pathways. numberanalytics.comyoutube.com The mesityl group is exceptionally bulky due to the two methyl groups at the ortho positions (positions 2 and 6) of the phenyl ring. wikipedia.org

This steric bulk creates a crowded environment around the difluorinated carbon center. Any reaction that requires a nucleophile or another reagent to approach this carbon will be significantly hindered. numberanalytics.com This steric shielding can:

Decrease Reaction Rates: The accessibility of the reactive center is lowered, reducing the frequency of effective collisions and slowing down the reaction. youtube.com

Enhance Selectivity: In cases where multiple reaction pathways are possible, the steric hindrance can favor the pathway where the reagent approaches from the least hindered face, potentially leading to high diastereoselectivity or enantioselectivity in chiral systems. researchgate.net

Influence Conformation: The bulky group can lock the molecule into a preferred conformation to minimize steric strain, which in turn affects its reactivity. acs.orgacs.org

The electronic influence of a substituent can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgpharmacy180.com The mesityl group is a strong electron-donating group. This property stems from two main contributions:

Inductive Effect: The three methyl groups are alkyl groups, which are weakly electron-donating through induction.

Hyperconjugation: The C–H σ-bonds of the methyl groups can overlap with the π-system of the aromatic ring, donating electron density.

Cleavage and Functionalization of the Ester Linkage

The ester group in this compound is a key site for molecular modification. Its cleavage, typically leading to a carboxylic acid or other ester derivatives, opens avenues for further functionalization. The primary methods for ester cleavage are hydrolysis and transesterification, each with its own set of reagents and conditions.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 2,2-difluoro-2-mesityl-acetic acid, can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid and ethanol. libretexts.org

Base-Mediated Saponification: A more common and often irreversible method for ester cleavage is saponification. This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the corresponding carboxylate salt, which can then be acidified in a separate step to produce the free carboxylic acid. libretexts.org

The significant steric bulk of the mesityl group adjacent to the difluoromethylene unit may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) for efficient hydrolysis compared to less hindered esters.

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. scielo.brbiofueljournal.com For example, reaction with methanol (B129727) would yield mthis compound. The choice of catalyst and reaction conditions can be influenced by the nature of the alcohol and the desired ester. researchgate.net Heterogeneous catalysts, such as acidic resins, can also be employed to simplify product purification. scielo.br

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2,2-Difluoro-2-mesityl-acetic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/alcohol, heat 2. H₃O⁺ | 2,2-Difluoro-2-mesityl-acetic acid |

| Transesterification | R'OH, H⁺ or base catalyst, heat | This compound |

Cascade and Multicomponent Reactions

While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented in the literature, the inherent reactivity of the gem-difluoroester moiety suggests its potential as a building block in such complex transformations.

Cascade Reactions: These are processes involving two or more sequential reactions where the product of the first step becomes the substrate for the next, all occurring in a single pot. The difunctional nature of this compound (ester and difluoromethylene group) could, in principle, allow it to participate in cascade sequences. For instance, an initial reaction at the ester, followed by a transformation involving the difluorinated carbon, could lead to the rapid assembly of complex molecular architectures. Research on other gem-difluoromethylene compounds has demonstrated their utility in cascade processes for synthesizing fluorinated heterocycles. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates atoms from all starting materials. The electrophilic nature of the carbonyl carbon in the ester group of this compound could allow it to act as a component in MCRs. While research has explored the use of other α-diazoesters and gem-difluoromethylene alkynes in MCRs, rsc.orgrsc.org the specific application of this compound in such reactions remains an area for future investigation. The development of novel MCRs involving this compound could provide efficient pathways to novel, highly functionalized, and sterically encumbered fluorinated molecules.

| Reaction Type | General Concept | Potential Role of this compound |

| Cascade Reaction | A → B → C (in one pot) | The ester or difluoromethylene group could initiate or participate in a multi-step reaction sequence. |

| Multicomponent Reaction | A + B + C → A-B-C (in one pot) | The ester functionality could act as one of the reactive components, contributing its structure to a larger, more complex product. |

Mechanistic Insights into Reactions Involving Ethyl 2,2 Difluoro 2 Mesitylacetate

Detailed Reaction Pathway Elucidation

The reaction pathways involving ethyl 2,2-difluoro-2-mesitylacetate are often complex, proceeding through a series of elementary steps. While specific, detailed pathways for every reaction of this exact molecule are not extensively documented in the provided results, general principles of related reactions can be applied. For instance, in reactions catalyzed by N-heterocyclic carbenes (NHCs), the initial step is the nucleophilic attack of the carbene on an electrophile. rsc.org In the context of difluoromethylation reactions, a plausible pathway would involve the generation of a difluoromethyl radical or an equivalent nucleophilic species from this compound, which then reacts with a suitable substrate.

The synthesis of related compounds, such as ethyl acetate, can proceed through various pathways, including conventional reactor-based synthesis or more integrated processes like reactive distillation. researchgate.net These studies highlight that the choice of reaction pathway can significantly impact efficiency and azeotrope formation. researchgate.net For reactions involving this compound, the specific pathway would be highly dependent on the reagents and catalysts used. For example, a nickel-catalyzed decarboxylative difluoromethylation proceeds via a pathway that involves nickel-fluoroalkyl intermediates. nih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding reaction mechanisms by identifying the rate-determining step (RDS), which is the slowest step in a multi-step reaction. kfupm.edu.sayoutube.com The rate law of a reaction, determined experimentally, provides information about the molecules involved in the RDS. youtube.comyoutube.com

For NHC-catalyzed reactions, kinetic studies have revealed interesting aspects. For example, in the formation of Breslow intermediates from NHCs and aldehydes, the reaction can exhibit autocatalysis, where the Breslow intermediate itself catalyzes its own formation. nih.gov The kinetic orders of the reactants can also vary depending on their ratio, suggesting different mechanistic regimes. nih.gov

In the context of copolymerization reactions, kinetic studies have shown a first-order dependence on both the catalyst and one of the monomers (cyclohexene oxide), and a zero-order dependence on the other (CO2). uib.no This indicates that the insertion of CO2 is not the rate-determining step. uib.no While specific kinetic data for reactions of this compound is not available in the provided results, the principles of determining the RDS from the experimentally derived rate equation would apply. youtube.comyoutube.com

Stereochemical Outcomes and Control Mechanisms (e.g., Enantioselective Difluoromethylation)

The stereochemical outcome of a reaction is a critical aspect, particularly in the synthesis of chiral molecules for applications in pharmaceuticals and agrochemicals. nih.gov The development of methods for the enantioselective installation of difluoromethyl (CF2H) groups is an area of significant interest. nih.gov

A notable example is the nickel-catalyzed decarboxylative difluoromethylation reaction, which achieves high enantioselectivity in converting alkyl carboxylic acids to difluoromethylated products. nih.gov This method allows for the synthesis of CF2H-containing stereocenters, which are valuable as bioisosteres for hydroxyl or thiol groups in drug discovery. nih.gov The high level of enantioselectivity is controlled by the chiral ligand used in the nickel catalyst system. nih.gov

In NHC-catalyzed reactions, the stereochemical outcome is also of paramount importance. The bulky N-mesityl groups on the NHC catalyst not only influence the reaction rate but can also play a crucial role in controlling the stereoselectivity of the transformation by creating a specific chiral environment around the catalytic center. nih.gov

Examples of Enantioselective Difluoromethylation

| Substrate Type | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Alkyl Carboxylic Acids | Nickel-based catalyst | High | nih.gov |

Applications in Complex Molecule Construction

Building Block for Fluoro-substituted Aromatic Compounds

The application of ethyl 2,2-difluoro-2-mesitylacetate as a direct building block for the synthesis of fluoro-substituted aromatic compounds is an area of ongoing research. The presence of the difluoromethyl group offers a potential route to introduce fluorine into aromatic systems, a modification known to significantly alter the physicochemical and biological properties of molecules. However, detailed research findings on the direct use of this specific reagent for this purpose are limited in publicly available scientific literature.

In principle, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then potentially undergo transformations such as decarboxylative cross-coupling reactions to attach the difluoromethyl-mesityl moiety to an aromatic ring. The steric hindrance imposed by the mesityl group would likely influence the reaction conditions required and the range of suitable coupling partners.

Precursor for the Synthesis of Novel Organofluorine Scaffolds

While direct applications are not extensively documented, the structure of this compound suggests its potential as a precursor for generating novel organofluorine scaffolds. The combination of the reactive ester group and the robust difluoro-mesityl core allows for a variety of potential chemical modifications.

For instance, reduction of the ester to the corresponding alcohol, 2,2-difluoro-2-mesitylethanol, would provide a key intermediate. This alcohol could then be subjected to a range of synthetic transformations to build more complex and unique organofluorine structures. The difluoromethylene unit adjacent to the bulky mesityl group could impart unique conformational constraints and electronic properties to the resulting molecules.

Utilization in the Design of Sterically Encumbered Molecular Architectures

The most prominent feature of this compound is the significant steric bulk provided by the mesityl group (2,4,6-trimethylphenyl). This characteristic makes it a potentially valuable tool in the design and synthesis of sterically encumbered molecular architectures. The deliberate introduction of steric hindrance is a common strategy in medicinal chemistry and materials science to control molecular conformation, enhance stability, and modulate reactivity.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of ethyl 2,2-difluoro-2-mesitylacetate. Through ¹H, ¹³C, and ¹⁹F NMR, the connectivity and chemical environment of the atoms can be determined.

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The ethyl group is characterized by a triplet at approximately 1.32 ppm, corresponding to the terminal methyl (CH₃) group, which is split by the adjacent methylene (B1212753) (CH₂) group. This CH₂ group appears as a quartet around 4.33 ppm, due to coupling with the methyl group. The mesityl group displays two distinct signals for its methyl protons: a singlet at 2.29 ppm for the single para-methyl group and another singlet at 2.44 ppm integrating to six protons for the two equivalent ortho-methyl groups. The two aromatic protons on the mesityl ring appear as a singlet at 6.88 ppm, indicative of their symmetrical environment. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments. The ester's carbonyl carbon (C=O) is observed as a triplet at 164.5 ppm, with splitting caused by the adjacent difluoro carbon. The quaternary carbon atom bearing the two fluorine atoms (CF₂) gives a characteristic high-frequency triplet centered at 115.8 ppm, with a large carbon-fluorine coupling constant (J ≈ 252.5 Hz). The carbons of the mesityl ring and the ethyl group are all resolved, with their chemical shifts confirming the proposed structure. amazonaws.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly simple for this compound, showing a single sharp singlet at approximately -97.0 ppm. This indicates that the two fluorine atoms are chemically equivalent, which is consistent with their attachment to the same carbon atom and free rotation around the single bonds. amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.32 | t | 7.1 | -OCH₂CH₃ |

| 2.29 | s | - | para-CH₃ | |

| 2.44 | s | - | ortho-CH₃ (x2) | |

| 4.33 | q | 7.1 | -OCH₂CH₃ | |

| 6.88 | s | - | Ar-H (x2) | |

| ¹³C | 13.9 | - | - | -OCH₂CH₃ |

| 21.1 | - | - | para-CH₃ | |

| 22.9 | - | - | ortho-CH₃ | |

| 63.2 | - | - | -OCH₂CH₃ | |

| 115.8 | t | 252.5 | -CF₂- | |

| 127.5 | t | 25.0 | Ar-C(CF₂) | |

| 131.5 | - | - | Ar-CH | |

| 139.0 | - | - | Ar-C(ortho-CH₃) | |

| 164.5 | t | 34.5 | C=O | |

| ¹⁹F | -97.0 | s | - | -CF₂- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The spectrum of this compound shows several key absorption bands. A strong, prominent peak is observed at 1765 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of strong absorptions in the region of 1100-1300 cm⁻¹ can be attributed to the C-F stretching vibrations of the difluoromethyl group. Additionally, a band at 2988 cm⁻¹ corresponds to C-H stretching of the alkyl groups, while the band at 1614 cm⁻¹ is indicative of C=C stretching within the aromatic mesityl ring. amazonaws.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2988 | C-H Stretch | Alkyl (Mesityl and Ethyl) |

| 1765 | C=O Stretch | Ester |

| 1614 | C=C Stretch | Aromatic Ring |

| 1277, 1198, 1100 | C-F Stretch | Difluoromethyl (-CF₂) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and structural fragments of the compound. High-resolution mass spectrometry (HRMS) using chemical ionization (CI) confirms the elemental composition. For this compound (C₁₃H₁₆F₂O₂), the protonated molecule [M+H]⁺ is observed. The experimentally determined mass-to-charge ratio (m/z) of 243.1241 closely matches the calculated value of 243.1247, confirming the molecular formula. amazonaws.com

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₃H₁₆F₂O₂ + H]⁺ | 243.1247 | 243.1241 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, based on the available scientific literature, no crystal structure for this compound has been reported. The compound is described as a colorless oil, suggesting that obtaining a single crystal suitable for X-ray diffraction may be challenging. amazonaws.com

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Reactivity Prediction (e.g., Density Functional Theory (DFT))

A thorough investigation using Density Functional Theory (DFT) would be the standard approach to understanding the electronic structure and predicting the reactivity of Ethyl 2,2-difluoro-2-mesitylacetate. Such a study would typically involve calculations of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the calculation of an electrostatic potential map would reveal the distribution of electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be essential in predicting how the molecule might interact with other reagents. For this compound, one would expect the electronegative fluorine and oxygen atoms to create regions of negative electrostatic potential, while the aromatic ring and the ethyl group would have more complex distributions influenced by the bulky mesityl group.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The table above is for illustrative purposes only, as no published data is available.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could model its behavior in various reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the difluoromethyl group.

This would involve locating the transition state structures for each step of a proposed mechanism. The energy of these transition states is critical for determining the activation energy and, consequently, the rate of the reaction. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism. For instance, the steric hindrance from the mesityl group would be expected to significantly influence the accessibility of the electrophilic centers and thus the energy of the corresponding transition states.

Conformational Analysis of the Mesityl and Difluoroacetate (B1230586) Moieties

The three-dimensional shape, or conformation, of this compound is complex due to the rotational freedom around several single bonds. A detailed conformational analysis would be necessary to identify the most stable (lowest energy) conformations. This is particularly important for this molecule due to the bulky mesityl group, which consists of a benzene (B151609) ring with three methyl groups.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly valuable.

The calculation of NMR shielding tensors, which are then converted to chemical shifts, is a standard feature of many quantum chemistry software packages. The accuracy of these predictions has improved significantly in recent years, making them a useful tool for structural elucidation. Discrepancies between predicted and experimental spectra can often point to incorrect structural assignments or highlight interesting electronic effects within the molecule. Given the presence of two fluorine atoms, the prediction of the ¹⁹F NMR spectrum would be especially important for characterizing this compound.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | - | - |

| ¹³C (CF₂) | - | - |

| ¹³C (C=O) | - | - |

| ¹H (Ethyl CH₂) | - | - |

| ¹H (Ethyl CH₃) | - | - |

| ¹H (Mesityl CH₃) | - | - |

| ¹H (Mesityl Ar-H) | - | - |

Note: This table is for illustrative purposes only, as no published data is available.

Future Prospects and Research Challenges

Development of Asymmetric Synthetic Routes to Chiral Analogs

The creation of chiral molecules containing a difluoromethyl group at a stereocenter is a significant area of interest in medicinal chemistry. researchgate.net The development of catalytic asymmetric methods to produce enantioenriched α,α-difluoromethylated tertiary alcohols and other chiral difluoromethylated compounds is an ongoing challenge. researchgate.net While methods for the asymmetric synthesis of related compounds like difluoromethylated tetrasubstituted stereocenters in isoindolones and β,β-difluoroalkyl halides have been developed, direct asymmetric routes to chiral analogs of ethyl 2,2-difluoro-2-mesitylacetate remain an area for exploration. acs.orgnih.govnih.gov

Current strategies often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. youtube.comyoutube.com For instance, chiral spirocyclic phosphoric acids have been used in catalytic asymmetric Mukaiyama-Mannich reactions of difluoroenoxysilanes. acs.orgnih.gov Another approach involves the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halide building blocks. nih.gov The challenge lies in adapting these or developing new methodologies to accommodate the steric bulk of the mesityl group in this compound while achieving high levels of enantioselectivity.

Future research will likely focus on the design of novel chiral catalysts that can effectively control the stereochemistry of reactions involving sterically hindered substrates. The exploration of different catalytic systems, including transition metal catalysts and organocatalysts, will be crucial. nih.gov Furthermore, the development of methods that allow for the late-stage introduction of the difluoromethyl group into complex, chiral molecules is a highly desirable goal.

Table 1: Comparison of Asymmetric Synthesis Strategies for Difluoromethylated Compounds

| Strategy | Catalyst/Auxiliary | Substrate Class | Key Features |

|---|---|---|---|

| Mukaiyama-Mannich Reaction | Chiral Spirocyclic Phosphoric Acid | Difluoroenoxysilanes | Access to difluoromethylated tetrasubstituted stereocenters. acs.orgnih.gov |

| Oxidative Rearrangement | Chiral Iodoarene Catalyst | α-Bromostyrenes | Synthesis of enantioenriched β,β-difluoroalkyl halides. nih.gov |

| Propargylation | Copper Catalyst | α,α-Difluoroketones | Synthesis of chiral homopropargylic α,α-difluoromethyl carbinols. researchgate.net |

Exploration of Sustainable and Economical Synthesis Strategies

The synthesis of organofluorine compounds often involves the use of hazardous reagents and generates significant chemical waste, prompting a shift towards more sustainable and economical approaches. numberanalytics.com Green chemistry principles, such as the use of less toxic reagents, catalytic methods, and waste minimization, are becoming increasingly important in this field. numberanalytics.com

For the synthesis of this compound and its analogs, research into greener alternatives to traditional fluorinating agents is a key priority. Traditional methods may rely on reagents like hydrofluoric acid (HF) or fluorine gas, which pose significant safety and environmental hazards. numberanalytics.com The development of milder and more selective fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, represents a step in the right direction. numberanalytics.comnumberanalytics.com

Catalytic approaches offer a promising avenue for improving the sustainability of organofluorine synthesis. numberanalytics.com The use of catalysts can reduce the need for stoichiometric amounts of reagents, leading to less waste and higher efficiency. Electrochemical fluorination is another emerging green technique that uses electricity to drive the fluorination reaction, often under mild conditions. numberanalytics.com

Economical synthesis strategies focus on using readily available and inexpensive starting materials and reagents. The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can also contribute to a more economical process. For instance, methods for preparing difluoroacetic acid, a related compound, have been developed from inexpensive starting materials like dichloroacetic acid or by the transesterification of ethyl difluoroacetate (B1230586). chemicalbook.comgoogle.comwipo.int

Table 2: Green Chemistry Approaches in Organofluorine Synthesis

| Approach | Principle | Example |

|---|---|---|

| Alternative Reagents | Use of less hazardous fluorinating agents. | N-Fluorobenzenesulfonimide (NFSI), Selectfluor. numberanalytics.comnumberanalytics.com |

| Catalysis | Reducing waste by using catalytic amounts of reagents. | Transition metal-catalyzed fluorination. numberanalytics.com |

| Electrochemistry | Using electricity to drive reactions under mild conditions. | Anodic oxidation in the presence of a fluoride (B91410) source. numberanalytics.com |

Discovery of Novel Transformations and Applications

The difluoromethyl group (CF2H) is a valuable motif in medicinal chemistry, as it can act as a bioisostere for other functional groups like alcohols, thiols, and amines, and can enhance properties such as lipophilicity and metabolic stability. nih.govnih.gov This makes this compound a potentially valuable building block for the synthesis of new pharmaceuticals and agrochemicals. dntb.gov.uaresearchgate.net

Research in this area will focus on exploring new chemical transformations of the ester and difluoromethyl groups in this compound. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a variety of other functional groups. The difluoromethyl group itself can participate in a range of reactions, including radical and transition-metal-catalyzed processes. qmul.ac.uk

The discovery of novel applications for this compound and its derivatives is a key research goal. Given the prevalence of fluorinated compounds in drug discovery, it is likely that analogs of this compound will be investigated for their biological activity. mdpi.com The unique steric and electronic properties conferred by the mesityl and difluoromethyl groups could lead to compounds with novel pharmacological profiles. Beyond pharmaceuticals, there may be applications in materials science, where the introduction of fluorine can impart unique properties to polymers and other materials. numberanalytics.com

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and flow chemistry platforms offers numerous advantages, including increased efficiency, improved safety, and better reproducibility. sigmaaldrich.com For the synthesis of this compound and other organofluorine compounds, these technologies hold significant promise. chemistryworld.comacs.org

Flow chemistry, in particular, is well-suited for handling hazardous reagents and intermediates often used in fluorination reactions. nih.govnih.govvapourtec.com By performing reactions in a continuous flow system, the volume of hazardous material at any given time is minimized, and reaction conditions can be precisely controlled. This is particularly relevant for fluorination reactions that are highly exothermic or involve toxic gases. vapourtec.com Researchers have developed automated flow systems for fluorination reactions, demonstrating the feasibility of this approach. chemistryworld.comnih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com These systems can perform a large number of experiments in a short amount of time, allowing for the rapid screening of different catalysts, reagents, and reaction conditions. acs.org For a compound like this compound, an automated platform could be used to quickly explore a wide range of potential transformations and applications.

Future research will likely focus on adapting existing synthetic routes for this compound to flow chemistry and automated platforms. This will require careful optimization of reaction parameters such as temperature, pressure, and flow rate. The development of new catalysts and reagents that are compatible with these technologies will also be an important area of investigation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Difluoromethylated tetrasubstituted stereocenters in isoindolones |

| β,β-Difluoroalkyl halides |

| α,α-Difluoromethylated tertiary alcohols |

| Chiral spirocyclic phosphoric acids |

| Difluoroenoxysilanes |

| α-Bromostyrenes |

| Chiral homopropargylic α,α-difluoromethyl carbinols |

| α,α-Difluoroketones |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

| Difluoroacetic acid |

| Dichloroacetic acid |

| Alcohols |

| Thiols |

| Amines |

Q & A

Q. What mechanistic insights can be gained from studying its fragmentation under electron ionization (EI) MS?

Q. How do regulatory guidelines (e.g., ECHA) inform toxicity assessments for fluorinated esters?

- Methodology : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423). Reference ECHA’s REACH framework for environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.